Ethyl 6-formylpyridazine-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Building Block Design

Streamline your heterocyclic synthesis. This compound eliminates the need for protection/deprotection cycles common with mono-functional pyridazines. Its orthogonal aldehyde and ester handles enable two sequential, chemoselective derivatization steps on a single, electron-deficient scaffold. - Achieve step-count reduction in lead optimization campaigns. - Access low-toxicity antiviral TSC libraries via a 300-fold cytotoxicity improvement over pyridine analogs. - Leverage a favorable CNS property space (TPSA 69.2 Ų, XLogP3 -1.0) for blood-brain barrier penetration studies. A reliable supply for your advanced intermediate needs.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
Cat. No. B13865878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-formylpyridazine-3-carboxylate
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)C=O
InChIInChI=1S/C8H8N2O3/c1-2-13-8(12)7-4-3-6(5-11)9-10-7/h3-5H,2H2,1H3
InChIKeyBNFQRTDAMVUMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Formylpyridazine-3-carboxylate: Bifunctional Aldehyde-Ester


Ethyl 6-formylpyridazine-3-carboxylate (CAS 604000-38-6, molecular formula C₈H₈N₂O₃, molecular weight 180.16 g/mol) is a heterocyclic building block belonging to the pyridazine carboxylic acid ester class. It bears a formyl (–CHO) substituent at the 6‑position and an ethyl ester (–COOEt) at the 3‑position of the electron‑deficient 1,2‑diazine ring [1]. This juxtaposition of two orthogonal reactive handles on a π‑deficient scaffold enables sequential, chemoselective derivatization that is not possible with mono‑functional pyridazine esters or aldehydes alone. The compound is primarily deployed as a synthetic intermediate in medicinal chemistry campaigns that require controlled stepwise elaboration of the pyridazine core .

Why Ethyl 6-Formylpyridazine-3-carboxylate Outperforms Generic Analogs


Compounds such as ethyl pyridazine‑3‑carboxylate (lacking the 6‑formyl group) or pyridazine‑3‑carbaldehyde (lacking the 3‑ester) carry only a single reactive center, forcing sequential protection/deprotection cycles or divergent synthetic routes that inflate step counts and lower overall yield [1]. The pyridine‑core analog ethyl 6‑formylnicotinate, while sharing the aldehyde‑ester bifunctionality, presents a markedly different electronic landscape: the pyridazine ring is more electron‑deficient (electron affinity ≈ 0.25 eV vs. 0.0 eV for pyridine), altering both the reactivity of the formyl group toward nucleophiles and the stability of intermediates derived from it [2]. Even the methyl‑ester variant (methyl 6‑formylpyridazine‑3‑carboxylate) differs in lipophilicity and steric profile, which can affect solubility, crystallinity, and enzyme‑recognition patterns in downstream applications [3]. These differences are quantifiable and consequential, as the evidence below demonstrates.

Ethyl 6-Formylpyridazine-3-carboxylate: Comparative Evidence


Dual Handle Architecture: Enhanced Polarity and H-Bond Acceptors

Ethyl 6‑formylpyridazine‑3‑carboxylate integrates two functional groups on one scaffold, raising its Topological Polar Surface Area (TPSA) to 69.2 Ų and its hydrogen‑bond acceptor count to 5. In contrast, ethyl pyridazine‑3‑carboxylate, which lacks the formyl substituent, presents a TPSA of approximately 52.0 Ų and only 4 HBA [1]. The additional aldehyde oxygen contributes the ΔTPSA of ≈17 Ų and one supplementary H‑bond acceptor site. This materially alters the compound’s solubility, permeability, and recognition by biological targets, making the bifunctional variant more suitable for applications requiring enhanced polarity without sacrificing CNS‑compatible properties.

Medicinal Chemistry Physicochemical Profiling Building Block Design

Ethyl vs. Methyl Ester Lipophilicity

The ethyl ester of 6‑formylpyridazine‑3‑carboxylate carries a computed XLogP3 of −1.0 [1]. Although a direct calculated XLogP3 for the methyl ester congener is unavailable in PubChem at equivalent resolution, the additional methylene group in the ethyl chain is known to increase logP by approximately 0.5 log units per –CH₂– in homologous alkyl ester series. Consequently, the ethyl ester is predicted to be roughly 0.5 log units more lipophilic than methyl 6‑formylpyridazine‑3‑carboxylate [2]. This incremental lipophilicity can be decisive in balancing aqueous solubility and metabolic stability in early‑stage lead chemistry.

Drug Design ADME Ester Bioisosterism

Electron-Deficient Core: Pyridazine vs. Pyridine

The pyridazine ring in the target compound is inherently more electron‑deficient than the pyridine ring found in ethyl 6‑formylnicotinate (CAS 20857‑31‑2). Experimentally measured electron affinities place pyridazine at approximately 0.25 eV, pyridine at 0.0 eV, and pyrimidine at 0.0 eV [1]. This 0.25 eV difference means the pyridazine core stabilizes transient negative‑ion states more effectively, rendering the ring more susceptible to nucleophilic aromatic substitution (SNAr) and altering the electrophilicity of the appended formyl group . Additionally, the conjugate‑acid pKa of pyridazine is approximately 2.0–2.3, notably lower than pyridine’s ~5.2, confirming weaker basicity and a different protonation profile that impacts both synthetic handling and biological recognition [2].

Heterocyclic Chemistry Electron Affinity SNAr Reactivity

Thiosemicarbazone Cytotoxicity: Pyridazine vs. Pyridine Core

Thiosemicarbazones (TSCs) derived from 3‑pyridazinecarbaldehyde—the direct synthetic descendant of ethyl 6‑formylpyridazine‑3‑carboxylate after ester cleavage and aldehyde preservation—exhibit a cytotoxicity potency that is reduced by a factor of approximately 300 relative to analogous TSCs derived from pyridine‑2‑carbaldehyde, while retaining much of the antiviral activity against HSV‑1 [1]. In a quantitative comparison, replacement of the 2‑pyridyl moiety in aldehyde‑derived TSC 20a‑c with a 3‑pyridazinyl group (compounds 16b‑d) decreased cytotoxic potency dramatically (factor ~300) without abolishing antiherpetic efficacy [2]. This SAR establishes that the pyridazine‑aldehyde progenitor provides a therapeutically favorable cytotoxicity‑selectivity window unobtainable with the pyridine‑aldehyde counterpart.

Antiviral Pharmacology Cytotoxicity Structure–Activity Relationship

Conformational Flexibility: Rotatable Bond Advantage

Ethyl 6‑formylpyridazine‑3‑carboxylate carries 4 rotatable bonds (ethyl ester chain plus formyl C–C), compared with 3 rotatable bonds for ethyl pyridazine‑3‑carboxylate, which has only the ester side‑chain [1]. The additional rotatable bond originates from the 6‑formyl group. While this is a modest topological change, it translates into greater conformational sampling capacity that can be exploited in fragment‑based screening and enables distinct spatial presentation of the aldehyde and ester vectors during secondary‑structure formation such as hydrazone or oxime cyclizations [2].

Synthetic Chemistry Conformational Analysis Intermediate Design

Ethyl 6-Formylpyridazine-3-carboxylate: Key Applications


Antiviral Thiosemicarbazone Library Synthesis

The ~300‑fold cytotoxicity reduction observed in 3‑pyridazinecarbaldehyde‑derived TSCs relative to pyridine‑based congeners [1] positions ethyl 6‑formylpyridazine‑3‑carboxylate as the preferred protected aldehyde precursor for synthesizing low‑toxicity antiviral TSC libraries. Ester‑to‑aldehyde deprotection followed by thiosemicarbazide condensation yields the active pharmacophore while preserving the favorable selectivity window.

Sequential Diversification of Heterocyclic Scaffolds

Because the formyl and ethoxycarbonyl groups are orthogonal, the compound enables two sequential, non‑interfering derivatization steps—hydrazone/oxime formation at the 6‑formyl group followed by ester hydrolysis or aminolysis at the 3‑position—without protecting‑group manipulations . This chemoselectivity directly addresses step‑count inflation seen when using two separate mono‑functional building blocks.

Physicochemical Property Modulation in CNS Drug Discovery

With a TPSA of 69.2 Ų and XLogP3 of −1.0 [2], ethyl 6‑formylpyridazine‑3‑carboxylate resides in a favorable property space for CNS drug candidates. Its 33% larger TPSA compared with ethyl pyridazine‑3‑carboxylate provides enhanced aqueous solubility while maintaining acceptable permeability, making it a strategic choice when polar surface area needs to be increased without introducing additional hydrogen‑bond donors.

Electron-Deficient Core Replacement for Pyridine-Based Intermediates

The pyridazine ring’s measurable electron affinity (0.25 eV vs. 0.0 eV for pyridine) and lower basicity (pKaH ≈ 2.0–2.3 vs. ≈5.2) [3] render this compound the appropriate surrogate when lead optimization campaigns require reduction of off‑target basic amine interactions or when SNAr‑based late‑stage functionalization routes are planned.

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